

FPFT-2216: A Technical Whitepaper on a Novel Molecular Glue Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel, potent, small molecule "molecular glue" degrader with significant antitumor activity, particularly in hematopoietic malignancies such as multiple myeloma and lymphoma.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to **FPFT-2216**. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of targeted protein degradation.

Discovery and Synthesis

The discovery of **FPFT-2216** originated from a research initiative to identify novel therapeutic agents for multiple myeloma with a distinct chemical scaffold from existing immunomodulatory drugs (IMiDs).[3][4] Through the application of the Huisgen cycloaddition reaction, a lead compound, 3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione (FPFT-2127), was identified.[3][4] Subsequent optimization of this lead compound led to the development of **FPFT-2216**, which demonstrated enhanced anti-tumor properties.[3][4]

Synthesis Protocol



The synthesis of **FPFT-2216** is achieved through a copper(II)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]

Reactants:

- 3-ethynyl-4-methoxythiophene
- 3-azidopiperidine-2,6-dione
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate

Solvent:

• Dimethylformamide (DMF) / Water (H2O) mixture

Procedure:

- Dissolve 3-ethynyl-4-methoxythiophene and 3-azidopiperidine-2,6-dione in a 2:1 mixture of DMF and water.
- Add CuSO₄·5H₂O and sodium ascorbate to the reaction mixture.
- Stir the reaction mixture at room temperature for 6 hours.
- Purify the crude product directly via preparative HPLC to yield **FPFT-2216** as a white solid.[5]

Mechanism of Action

FPFT-2216 functions as a molecular glue, inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[5][6] This action is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[5] **FPFT-2216** redirects the activity of this complex to degrade proteins that are not its native substrates.

The primary targets of **FPFT-2216**-induced degradation are:

Casein Kinase 1α (CK1α)[1][2][6][7]



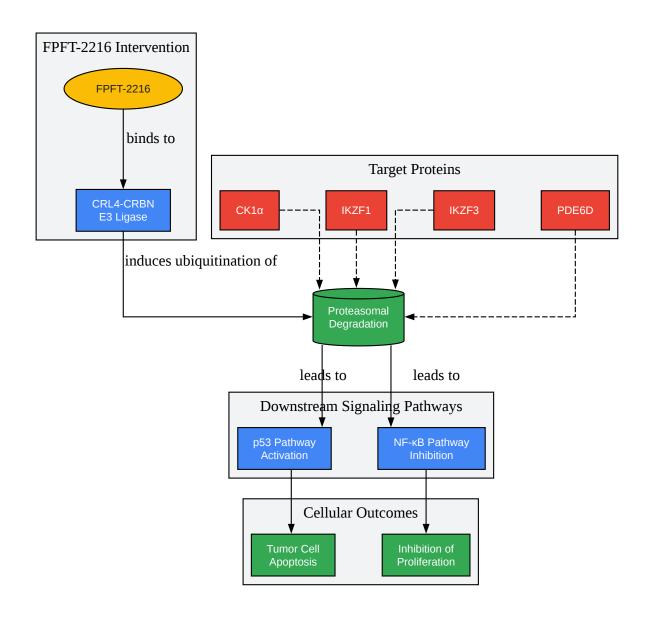




- Ikaros (IKZF1)[1][2][6][7]
- Aiolos (IKZF3)[1][2][6][7]
- Phosphodiesterase 6D (PDE6D)[5][6]

The simultaneous degradation of these proteins, particularly CK1 α and IKZF1/3, leads to two major downstream anti-cancer effects: the activation of the p53 signaling pathway and the inhibition of the NF- κ B signaling pathway.[1][2][7]





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FPFT-2216 Mechanism of Action

Biological Activity and Efficacy

FPFT-2216 has demonstrated potent anti-proliferative activity across a range of lymphoid tumor cell lines.[1] Notably, it exhibits stronger inhibitory effects than established thalidomide



derivatives like lenalidomide and pomalidomide in certain cell lines.[1]

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **FPFT-2216** in various human lymphoma and leukemia cell lines.

Cell Line	Cancer Type	IC₅₀ (µmol/L)
OCI-Ly3	Diffuse Large B-cell Lymphoma	0.090
Z-138	Mantle Cell Lymphoma	0.140
RS4;11	Acute Lymphoblastic Leukemia	0.351
Kasumi-10	Acute Myeloid Leukemia	0.093
Reference Compounds		
Lenalidomide	Multiple Myeloma	> 10
Pomalidomide	Multiple Myeloma	> 10
Avadomide	Multiple Myeloma	> 10
Iberdomide	Multiple Myeloma	> 10

Data sourced from a study on the anti-lymphoma activity of FPFT-2216.[1]

In Vivo Efficacy

In preclinical xenograft models, **FPFT-2216** has shown significant anti-tumor activity. When combined with an MDM2 inhibitor, it induced rapid and sustained tumor regression in mice with subcutaneously transplanted human lymphoma cells.[1][2][3][8] Furthermore, **FPFT-2216** enhanced the anti-tumor effects of the monoclonal antibody rituximab.[1][2][8] In a patient-derived diffuse large B-cell lymphoma xenograft model, **FPFT-2216** also demonstrated notable antitumor activity.[1][2]

Experimental Protocols



Cell Proliferation Assay

This protocol outlines the methodology for assessing the anti-proliferative activity of **FPFT-2216**.



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Cell Proliferation Assay Workflow

Procedure:

- Lymphoid tumor cell lines are seeded in 96-well plates.
- The cells are treated with a range of concentrations of **FPFT-2216**.[9]
- The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere.[9]
- A cell viability reagent, such as CellTiter-Glo®, is added to each well.
- Luminescence is measured using a plate reader to quantify the number of viable cells.
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins following treatment with **FPFT-2216**.

Procedure:

- Culture cells (e.g., MOLT4) and treat with FPFT-2216 at various concentrations and for different durations.
- · Lyse the cells to extract total protein.



- Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford).
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the target proteins (CK1α, IKZF1, IKZF3, PDE6D) and a loading control (e.g., GAPDH).
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

FPFT-2216 is a promising preclinical candidate with a novel mechanism of action that involves the targeted degradation of multiple key oncoproteins. Its potent in vitro and in vivo anti-tumor activity, particularly in lymphoid malignancies, warrants further investigation and development. This document provides a foundational understanding of **FPFT-2216** for researchers and clinicians working on the next generation of cancer therapeutics. Further derivatization of the **FPFT-2216** scaffold has also led to the development of more selective degraders of PDE6D (TMX-4100) and CK1α (TMX-4116), highlighting the potential for developing highly specific molecular glues.[5][10][11]

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Foundational & Exploratory





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